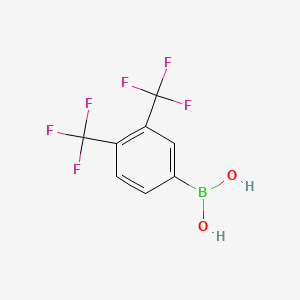

3,4-Bis(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[3,4-bis(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF6O2/c10-7(11,12)5-2-1-4(9(16)17)3-6(5)8(13,14)15/h1-3,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZQTQOXIWPFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680690 | |

| Record name | [3,4-Bis(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204745-88-9 | |

| Record name | [3,4-Bis(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Bis(trifluoromethyl)phenylboronic Acid Isomers

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Physical Properties of 2,4- and 3,5-Bis(trifluoromethyl)phenylboronic Acid

A Note on 3,4-Bis(trifluoromethyl)phenylboronic Acid:

Initial searches for the physical properties, synthesis, and commercial availability of this compound did not yield any specific data. This suggests that this particular isomer is not a commonly available or well-characterized compound in the scientific literature or commercial chemical catalogs. Therefore, this guide focuses on the well-documented and commercially available isomers: 2,4-Bis(trifluoromethyl)phenylboronic acid and 3,5-Bis(trifluoromethyl)phenylboronic acid. The information provided for these isomers is intended to be a helpful alternative for researchers interested in phenylboronic acids with two trifluoromethyl substituents.

Caption: Rationale for providing data on alternative isomers.

Physical Properties of 2,4-Bis(trifluoromethyl)phenylboronic Acid

This section details the known physical and chemical properties of 2,4-Bis(trifluoromethyl)phenylboronic acid.

| Property | Value |

| Molecular Formula | C₈H₅BF₆O₂ |

| Molecular Weight | 257.93 g/mol |

| CAS Number | 153254-09-2 |

| Appearance | Crystals, White to slightly yellow crystalline powder |

| Melting Point | 110-117 °C |

| Solubility | Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The presence of trifluoromethyl groups may enhance solubility in organic solvents. |

| pKa | The pKa of phenylboronic acids can be influenced by substituents on the phenyl ring. While a specific pKa for the 2,4-bis(trifluoromethyl) isomer is not readily available, the electron-withdrawing nature of the trifluoromethyl groups is expected to lower the pKa compared to unsubstituted phenylboronic acid. |

Physical Properties of 3,5-Bis(trifluoromethyl)phenylboronic Acid

This section details the known physical and chemical properties of 3,5-Bis(trifluoromethyl)phenylboronic acid.

| Property | Value |

| Molecular Formula | C₈H₅BF₆O₂ |

| Molecular Weight | 257.93 g/mol [3] |

| CAS Number | 73852-19-4[3] |

| Appearance | Powder[3], White to Orange to Green powder to crystal |

| Melting Point | 217-220 °C (lit.)[3] |

| Solubility | Generally soluble in various organic solvents.[1][2] The trifluoromethyl groups are known to enhance reactivity and solubility in many organic solvents. |

| pKa | A specific pKa value is not readily available in the searched literature. However, the strong electron-withdrawing trifluoromethyl groups are anticipated to increase the Lewis acidity of the boronic acid. |

Experimental Protocols

The following are generalized experimental protocols for determining key physical properties of arylboronic acids.

Melting Point Determination

Objective: To determine the melting point range of a solid arylboronic acid sample.

Methodology:

-

Sample Preparation: A small amount of the dry crystalline sample is placed in a capillary tube and packed to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[5] The heating rate is then reduced to 1-2°C per minute to ensure accurate measurement.[5]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.[6]

-

Reporting: The result is reported as a melting point range. Pure compounds typically have a sharp melting range of 0.5-1°C.

NMR Spectroscopic Analysis

Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra to confirm the structure and purity of the arylboronic acid.

Methodology:

-

Sample Preparation: A few milligrams of the arylboronic acid are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). It is noted that boronic acids can form oligomers, which may lead to broad signals in the NMR spectrum.[7]

-

Spectrometer Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹¹B).

-

Data Acquisition: Standard pulse programs are used to acquire the spectra. For ¹¹B NMR, specific pulse sequences may be required to suppress background noise from the probe and borosilicate NMR tubes.[8]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

-

Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the chemical structure of the compound. For ¹¹B NMR, the chemical shift can provide information about the coordination state of the boron atom.[9][10][11]

Solubility Determination

Objective: To quantitatively determine the solubility of the arylboronic acid in various organic solvents.

Methodology (Dynamic Method):

-

Sample Preparation: A known amount of the arylboronic acid is placed in a vessel with a known volume of the desired solvent.[2]

-

Heating and Observation: The mixture is heated slowly while being stirred. The temperature at which the solid completely dissolves (the solution becomes clear) is recorded.[2][12]

-

Turbidity Measurement: A more precise method involves using a luminance probe to detect the disappearance of turbidity as the solid dissolves.[2][12]

-

Data Analysis: The experiment is repeated with different concentrations of the solute to construct a solubility curve as a function of temperature.[12]

Application in Suzuki-Miyaura Coupling

Bis(trifluoromethyl)phenylboronic acids are valuable reagents in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[13][14][15]

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. ursinus.edu [ursinus.edu]

- 7. reddit.com [reddit.com]

- 8. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 3,4-Bis(trifluoromethyl)phenylboronic Acid and Its Isomers: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Bis(trifluoromethyl)phenylboronic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to its limited commercial availability, this guide also details the properties and applications of its more accessible and widely studied isomers, 2,4- and 3,5-Bis(trifluoromethyl)phenylboronic acid. The presence of two potent electron-withdrawing trifluoromethyl groups imparts unique chemical characteristics to these compounds, significantly influencing their reactivity and utility as building blocks in the synthesis of complex molecules.

Chemical Structure and Physicochemical Properties

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group and two trifluoromethyl groups at the 3 and 4 positions. The trifluoromethyl groups are strong inductive electron-withdrawing groups, which significantly impact the electronic properties of the phenyl ring and the acidity of the boronic acid moiety.

While this compound is noted as a discontinued product by some suppliers, its isomers, particularly the 3,5- and 2,4-substituted analogs, are more readily available for research and development. A comparison of their key physicochemical properties is presented below.

| Property | This compound | 2,4-Bis(trifluoromethyl)phenylboronic Acid | 3,5-Bis(trifluoromethyl)phenylboronic Acid |

| CAS Number | 180513-93-7 | 153254-09-2[1][2] | 73852-19-4[3][4] |

| Molecular Formula | C₈H₅BF₆O₂ | C₈H₅BF₆O₂[2] | C₈H₅BF₆O₂[4] |

| Molecular Weight | 257.93 g/mol | 257.93 g/mol [2] | 257.93 g/mol [3] |

| Appearance | Not specified | White to light yellow crystalline powder | White to light orange to green powder |

| Melting Point (°C) | Not specified | 110-117 | 217-220[3] |

Synthesis of Bis(trifluoromethyl)phenylboronic Acids

A general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate.[5] This approach can be adapted for the synthesis of bis(trifluoromethyl)phenylboronic acids, starting from the corresponding bis(trifluoromethyl)bromobenzene.

A common synthetic route is as follows:

-

Formation of the Organometallic Reagent: The starting bis(trifluoromethyl)bromobenzene is reacted with magnesium metal (to form a Grignard reagent) or an organolithium reagent such as n-butyllithium at low temperatures (e.g., -78 °C) in an inert solvent like anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Borylation: The resulting organometallic intermediate is then treated with a trialkyl borate, typically trimethyl borate or triisopropyl borate.

-

Hydrolysis: The reaction mixture is subsequently hydrolyzed with an aqueous acid (e.g., hydrochloric acid) to yield the final bis(trifluoromethyl)phenylboronic acid.

Core Applications in Research and Development

The unique electronic properties conferred by the two trifluoromethyl groups make these boronic acids highly valuable reagents, particularly in the synthesis of pharmaceuticals and advanced materials.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of bis(trifluoromethyl)phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl or vinyl boronic acid and an aryl or vinyl halide. The electron-withdrawing nature of the trifluoromethyl groups enhances the reactivity and stability of the boronic acid, making it an excellent coupling partner. These reactions are fundamental in the construction of complex molecular scaffolds found in many biologically active compounds and functional materials.

Derivatives of these compounds are used in the synthesis of:

-

Kinase inhibitors for cancer therapy, where the trifluoromethyl groups can enhance binding affinity and selectivity.

-

Sodium channel blockers for the treatment of neuropathic pain.[1]

-

Corticotropin-releasing factor 1 receptor antagonists .[1]

-

Organic semiconductors for applications in electronic devices like OLEDs.[6]

Influence of Trifluoromethyl Groups

The two trifluoromethyl (CF₃) groups are pivotal to the utility of these molecules. Their strong electron-withdrawing inductive effect (-I effect) significantly alters the properties of the phenylboronic acid.

This increased acidity and stability against protodeboronation contribute to higher yields and more reliable outcomes in cross-coupling reactions. In the context of drug development, the incorporation of trifluoromethyl groups is a well-established strategy to enhance metabolic stability and bioavailability.[7]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

While a specific, validated protocol for the scarcely available 3,4-isomer is not documented, a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a bis(trifluoromethyl)phenylboronic acid is provided below. This protocol serves as a starting point and may require optimization depending on the specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl halide with a bis(trifluoromethyl)phenylboronic acid.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

-

Bis(trifluoromethyl)phenylboronic acid (e.g., 3,5-isomer) (1.2 mmol)[8]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (0.02-0.05 mmol)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the bis(trifluoromethyl)phenylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.

-

Degassing (Optional but Recommended): Sparge the reaction mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS). Microwave heating can also be employed to shorten reaction times.[9]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound and its isomers are powerful reagents in modern organic synthesis. The presence of two trifluoromethyl groups enhances their stability and reactivity, making them ideal partners in Suzuki-Miyaura cross-coupling reactions. This has led to their widespread use in the development of novel pharmaceuticals and advanced materials. While the 3,4-isomer is not readily accessible, its 2,4- and 3,5-counterparts provide researchers with valuable tools to construct complex molecular architectures, driving innovation in drug discovery and materials science. This guide provides the foundational knowledge for utilizing these important synthetic building blocks.

References

- 1. 2,4-Bis(trifluoromethyl)phenylboronic acid | 153254-09-2 [chemicalbook.com]

- 2. [2,4-BIS(TRIFLUOROMETHYL)PHENYL]BORONIC ACID | CAS 153254-09-2 [matrix-fine-chemicals.com]

- 3. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 3,4-Bis(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 3,4-Bis(trifluoromethyl)phenylboronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The methodologies presented are based on well-established and analogous procedures for the synthesis of structurally related fluorinated phenylboronic acids.

Introduction

This compound is an important building block in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 3,4-bis(trifluoromethyl)phenyl moiety into a wide range of organic scaffolds. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties, often enhancing the metabolic stability and bioavailability of drug candidates. This guide details a robust and commonly employed synthesis route starting from 1-bromo-3,4-bis(trifluoromethyl)benzene.

Core Synthesis Route: Grignard-Mediated Borylation

The most prevalent and reliable method for the synthesis of this compound involves a Grignard-mediated borylation reaction. This pathway consists of two primary steps: the formation of a Grignard reagent from the corresponding aryl bromide, followed by its reaction with a trialkyl borate and subsequent hydrolysis.

Signaling Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids, such as (3,4,5-trifluorophenyl)boronic acid, and provide a detailed methodology for the preparation of this compound.

Part A: Preparation of 3,4-Bis(trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)

Materials and Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., CaCl2 or Drierite)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Magnesium turnings

-

1-Bromo-3,4-bis(trifluoromethyl)benzene

-

Iodine crystal (as initiator)

Procedure:

-

Under an inert atmosphere, place magnesium turnings in the flame-dried three-necked flask.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add anhydrous diethyl ether or THF to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 1-bromo-3,4-bis(trifluoromethyl)benzene in anhydrous ether or THF.

-

Add a small portion of the aryl bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

Part B: Synthesis of this compound

Materials and Equipment:

-

The freshly prepared Grignard reagent from Part A

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Triisopropyl borate or trimethyl borate

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethyl acetate, hexane)

Procedure:

-

Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

While maintaining the low temperature, add triisopropyl borate or trimethyl borate dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of aqueous hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of analogous fluorinated phenylboronic acids, which can be used as a benchmark for the synthesis of the 3,4-bis(trifluoromethyl) isomer.

| Parameter | Typical Value/Range | Notes |

| Reactant Molar Ratios | ||

| Aryl Bromide : Mg | 1 : 1.1 - 1.5 | A slight excess of magnesium is used to ensure complete consumption of the starting material. |

| Aryl Bromide : Borate | 1 : 1.1 - 1.3 | An excess of the borate ester is used to maximize the yield of the desired product. |

| Reaction Conditions | ||

| Grignard Formation Temp. | Reflux of Ether/THF | The reaction is often initiated with gentle heating and then proceeds exothermically. |

| Borylation Temperature | -78 °C to Room Temp. | The initial addition is performed at low temperature to control the exothermicity of the reaction. |

| Reaction Time | 2 - 12 hours | The reaction is typically stirred overnight to ensure completion. |

| Yield and Purity | ||

| Typical Yield | 60 - 85% | Yields can vary depending on the purity of reagents and the reaction scale. |

| Purity (after recryst.) | >98% | Recrystallization is an effective method for obtaining high-purity product. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Considerations

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.

-

Exothermic Reactions: The formation of the Grignard reagent and its reaction with the borate ester can be exothermic. Proper temperature control and slow, dropwise addition of reagents are crucial.

-

Handling of Reagents: Diethyl ether is highly flammable. Work in a well-ventilated fume hood away from ignition sources. Organobromine compounds can be irritants. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to consult relevant literature and safety data sheets (SDS) for all reagents before commencing any experimental work.

Spectroscopic and Analytical Profile of 3,4-Bis(trifluoromethyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 3,4-Bis(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of directly published spectra for this specific isomer, this document combines experimental data from the closely related 3,5-Bis(trifluoromethyl)phenylboronic acid with predicted data and established analytical protocols to offer a reliable and detailed reference.

Physicochemical Properties

This compound is a fluorinated arylboronic acid. The two electron-withdrawing trifluoromethyl groups significantly influence the electronic properties of the phenyl ring and the Lewis acidity of the boronic acid moiety.

| Property | Value |

| CAS Number | 153254-09-2 |

| Molecular Formula | C₈H₅BF₆O₂ |

| Molecular Weight | 257.93 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 110-117 °C |

Spectroscopic Data

The following tables summarize the experimental and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted data is based on established chemical shift values for fluorinated aromatic compounds and related boronic acids.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | s | 1H | Ar-H (H-2) |

| ~8.15 | d | 1H | Ar-H (H-6) |

| ~7.95 | d | 1H | Ar-H (H-5) |

| ~8.40 (broad s) | s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~138 | s | C-1 |

| ~135 | q | C-4 |

| ~132 | q | C-3 |

| ~130 | s | C-5 |

| ~128 | s | C-6 |

| ~125 | s | C-2 |

| ~123 (q, ¹JCF ≈ 272 Hz) | q | -CF₃ |

| ~121 (q, ¹JCF ≈ 272 Hz) | q | -CF₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62.5 | s | C4-CF₃ |

| ~ -62.8 | s | C3-CF₃ |

Table 4: Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Comments |

| ~28-30 | Typical for tricoordinate boronic acids. |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be very similar to that of its 3,5-isomer. A detailed study on 3,5-Bis(trifluoromethyl)phenylboronic acid provides a strong basis for interpretation.[1]

Table 5: Characteristic FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3357 | Strong, Broad | O-H Stretching (B(OH)₂) |

| ~1615 | Medium | C=C Aromatic Ring Stretching |

| ~1450 | Medium | C-C Aromatic Ring Stretching |

| ~1360-1000 | Strong | C-F Stretching Vibrations |

| ~1057 | Strong | B-O Stretching |

| ~700 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

The mass spectrum of this compound, typically acquired via Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), would be expected to show the molecular ion and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Comments |

| 258.03 | [M+H]⁺ | Protonated molecular ion. |

| 241.03 | [M-OH]⁺ | Loss of a hydroxyl group. |

| 223.02 | [M-OH-H₂O]⁺ | Subsequent loss of water. |

| 175.02 | [M-B(OH)₂-F]⁺ | Loss of the boronic acid group and a fluorine atom. |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol (Adapted from General Arylboronic Acid Synthesis)

This protocol describes a general method for the synthesis of arylboronic acids from the corresponding aryl bromide.

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 3,4-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir the reaction mixture at room temperature until the magnesium is consumed.

-

Borylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature below -60 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a crystalline solid.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer. Use a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum on a 470 MHz spectrometer. Use a proton-decoupled pulse sequence. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).[2]

-

¹¹B NMR: Acquire the spectrum on a 160 MHz spectrometer. Use a proton-decoupled pulse sequence.

FT-IR Spectroscopy Protocol[1]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using a PerkinElmer Spectrum One FTIR spectrometer (or equivalent) in the range of 4000–400 cm⁻¹. A spectral resolution of 4.0 cm⁻¹ is typically used.[1]

LC-MS/MS Protocol

-

Chromatographic Separation: Use a high-performance liquid chromatograph (e.g., Thermo Scientific Accela) coupled to a mass spectrometer. Employ a C18 reversed-phase column. A typical mobile phase would consist of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Mass Spectrometry: Utilize a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Optimize MS/MS conditions for the parent ion (m/z 258.03) to determine the optimal collision energy and monitor the characteristic product ions.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthesis, characterization, and application workflow.

Conclusion

This technical guide provides a detailed spectroscopic and analytical profile of this compound. By leveraging experimental data from a closely related isomer and established analytical methodologies, this document serves as a valuable resource for researchers utilizing this compound in drug discovery, organic synthesis, and materials science. The provided protocols and workflow diagrams offer practical guidance for the synthesis, characterization, and application of this important chemical building block.

References

Solubility Profile of 3,4-Bis(trifluoromethyl)phenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Bis(trifluoromethyl)phenylboronic acid is a key building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of structurally related phenylboronic acids, offering valuable insights for handling this compound. Due to a lack of publicly available quantitative solubility data for this compound, this document presents data for analogous compounds to provide a predictive framework. Furthermore, a detailed experimental protocol for determining the solubility of the title compound is provided.

Solubility of Analogous Phenylboronic Acids

The solubility of phenylboronic acids is influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent. The presence of electron-withdrawing groups, such as the trifluoromethyl groups in the target molecule, can significantly impact solubility. The following table summarizes the solubility of phenylboronic acid and other substituted analogues in a range of common organic solvents. This data is intended to serve as a guide for solvent selection in the absence of specific data for this compound.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |

| Phenylboronic Acid | Chloroform | 20 | Moderate | [1] |

| Phenylboronic Acid | 3-Pentanone | 20 | High | [1] |

| Phenylboronic Acid | Acetone | 20 | High | [1] |

| Phenylboronic Acid | Dipropyl ether | 20 | High | [1] |

| Phenylboronic Acid | Methylcyclohexane | 20 | Very Low | [1] |

| 2-(Trifluoromethyl)phenylboronic acid | Water | 20 | Low | |

| 4-(Trifluoromethyl)phenylboronic acid | Water | 20 | Low | |

| Isobutoxyphenylboronic Acids (ortho, meta, para) | Chloroform | Various | Generally Higher than Phenylboronic Acid | [2] |

| Isobutoxyphenylboronic Acids (ortho, meta, para) | 3-Pentanone | Various | Generally Higher than Phenylboronic Acid | [2] |

| Isobutoxyphenylboronic Acids (ortho, meta, para) | Acetone | Various | Generally Higher than Phenylboronic Acid | [2] |

| Isobutoxyphenylboronic Acids (ortho, meta, para) | Dipropyl ether | Various | Lower than Phenylboronic Acid | [2] |

| Isobutoxyphenylboronic Acids (ortho, meta, para) | Methylcyclohexane | Various | Generally Higher than Phenylboronic Acid | [2] |

Note: "High," "Moderate," and "Low" are qualitative descriptors derived from the referenced literature. For precise quantitative data, experimental determination is necessary.

Experimental Protocol: Dynamic (Synthetic) Method for Solubility Determination

The dynamic or synthetic method is a widely used technique for determining the solubility of solid compounds in liquids. It involves heating a suspension of the solute in the solvent until complete dissolution is observed, and then cooling the solution to determine the temperature at which crystallization begins.

Materials:

-

This compound

-

Selected organic solvents (e.g., chloroform, acetone, ethyl acetate, toluene, etc.)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath with temperature control

-

Calibrated temperature probe (e.g., Pt100)

-

Light source and a photodetector or a turbidity sensor

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into the jacketed glass vessel.

-

Heating and Dissolution:

-

Begin stirring the mixture at a constant rate to ensure homogeneity.

-

Gradually heat the vessel using the circulating bath at a controlled rate (e.g., 0.5 °C/min).

-

Continuously monitor the turbidity of the solution using the light source and detector.

-

-

Determination of Dissolution Temperature: The temperature at which the solution becomes clear (i.e., the turbidity drops to a minimum) is recorded as the dissolution temperature for that specific concentration.

-

Cooling and Crystallization:

-

Slowly cool the solution at a controlled rate (e.g., 0.5 °C/min).

-

Monitor the turbidity of the solution. The temperature at which the first sign of turbidity appears (onset of crystallization) is recorded.

-

-

Data Analysis: Repeat the heating and cooling cycles multiple times to ensure reproducibility. The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for the given concentration.

-

Solubility Curve: Repeat the entire procedure with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).

Visualizations

To aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for the dynamic solubility determination method.

Caption: Key intermolecular interactions governing solubility.

References

Electron-withdrawing effects of trifluoromethyl groups on boronic acids

An In-depth Technical Guide to the Electron-Withdrawing Effects of Trifluoromethyl Groups on Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into organic molecules, particularly boronic acids, represents a powerful strategy in modern chemistry. The potent electron-withdrawing nature of the CF3 group imparts unique physicochemical properties that significantly enhance the utility of boronic acids in organic synthesis, materials science, and, most notably, drug discovery. This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethyl-substituted boronic acids, with a focus on quantitative data and detailed experimental methodologies.

Introduction: The Synergy of Boron and Fluorine

Boronic acids are versatile reagents celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2][3] The trifluoromethyl group, on the other hand, is a key substituent in medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and modulating the electronic properties of bioactive molecules.[4][5][6] When combined, the CF3 group's strong inductive effect significantly increases the Lewis acidity of the boronic acid moiety.[7][8][9] This heightened acidity influences reactivity, stability, and binding interactions, making trifluoromethyl-substituted boronic acids highly valuable building blocks for developing novel pharmaceuticals and advanced materials.[10][11]

Synthesis of Trifluoromethyl-Substituted Boronic Acids

The preparation of arylboronic acids bearing a trifluoromethyl group typically involves the borylation of a corresponding aryl halide or related precursor. Lithiation-boronation protocols are a common and effective method for their synthesis.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a trifluoromethyl-substituted phenylboronic acid from an aryl bromide precursor.

Caption: General workflow for synthesizing trifluoromethyl-substituted boronic acids.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenylboronic acid

This protocol describes the synthesis via a lithium-halogen exchange followed by borylation.

Materials:

-

1-Bromo-4-(trifluoromethyl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture) to obtain pure 4-(trifluoromethyl)phenylboronic acid.

Physicochemical Properties: The Impact of the CF3 Group

The primary influence of the trifluoromethyl group is its powerful, electron-withdrawing inductive effect, which significantly alters the electronic properties of the boronic acid.

Lewis Acidity and pKa Values

Boronic acids are Lewis acids, not Brønsted acids; their acidity arises from the acceptance of a hydroxide ion to form a tetrahedral boronate species. The CF3 group's inductive effect withdraws electron density from the boron atom, making it more electrophilic and thus a stronger Lewis acid.[7][8][12] This increased acidity is reflected in a lower pKa value.

The position of the CF3 substituent on the phenyl ring has a pronounced effect on acidity. For meta and para isomers, the acidity is significantly higher (pKa is lower) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[8] However, for the ortho isomer, the steric bulk of the CF3 group can hinder the formation of the tetrahedral boronate ion, leading to a weaker-than-expected acidity.[8][9]

The following diagram illustrates this electronic effect.

Caption: Logical flow of the CF3 group's effect on boronic acid Lewis acidity.

Quantitative pKa Data

The table below summarizes the pKa values for various substituted phenylboronic acids, demonstrating the potent effect of the trifluoromethyl group in comparison to other substituents.

| Substituent (X) | Position | pKa (Potentiometric) | pKa (Spectrophotometric) | Reference |

| H | - | 8.8 | - | [8] |

| CF3 | ortho | 9.58 | 9.45 | [8] |

| CF3 | meta | 7.85 | 7.88 | [8] |

| CF3 | para | 7.90 | 7.82 | [8] |

| OCF3 | ortho | 9.49 | 9.51 | [8] |

| OCF3 | meta | 7.96 | 7.79 | [8] |

| OCF3 | para | 8.03 | 8.11 | [8] |

| F | ortho | 7.85 | 7.89 | [8] |

| F | meta | 8.15 | 8.09 | [8] |

| F | para | 8.71 | 8.77 | [8] |

| OCH3 | ortho | - | 9.31 | [8] |

| OCH3 | meta | 8.46 | - | [8] |

Applications in Organic Synthesis and Drug Development

The enhanced reactivity and unique properties of trifluoromethyl-substituted boronic acids make them indispensable tools in modern chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

These compounds are highly effective coupling partners in Suzuki-Miyaura reactions, used to synthesize complex biaryl structures.[10][13] The electron-deficient nature of the boron atom can influence the transmetalation step of the catalytic cycle, often leading to high reaction yields.

The diagram below outlines the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical coupling between an aryl bromide and 3-(trifluoromethyl)phenylboronic acid.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

-

3-(Trifluoromethyl)phenylboronic acid (1.2 eq)[10]

-

Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)

-

Base (e.g., aqueous 2 M K2CO3 solution) (2.0 eq)

-

Solvent (e.g., Toluene or DME)

Procedure:

-

To a reaction flask, add the aryl bromide, 3-(trifluoromethyl)phenylboronic acid, and the palladium catalyst.

-

Purge the flask with an inert gas (argon or nitrogen).

-

Add the solvent, followed by the aqueous base solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Discovery

The trifluoromethyl group is a "privileged" substituent in medicinal chemistry.[6] Its incorporation via CF3-substituted boronic acids can significantly improve a drug candidate's profile.[10][14]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation (e.g., P450 oxidation), which can increase a drug's half-life.[6]

-

Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[6][10]

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF3 group can alter the electronic distribution of a molecule, leading to stronger binding interactions with biological targets.

The logical pathway from the properties of the CF3 group to an improved drug candidate is visualized below.

Caption: Contribution of CF3 group properties to drug development.

Conclusion

The introduction of trifluoromethyl groups onto boronic acids provides a class of reagents with significantly enhanced Lewis acidity and valuable properties for chemical synthesis and drug design. The strong inductive effect of the CF3 group modulates the reactivity of the boronic acid, making it a highly effective partner in cross-coupling reactions. For medicinal chemists, these building blocks offer a reliable method to incorporate the CF3 moiety, thereby improving the metabolic stability, lipophilicity, and overall efficacy of therapeutic agents. The predictable nature of these electronic effects, coupled with robust synthetic protocols, ensures that trifluoromethyl-substituted boronic acids will remain a vital component in the toolkit of researchers and drug development professionals.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

Role of 3,4-Bis(trifluoromethyl)phenylboronic acid in materials science

An In-depth Technical Guide to 3,4-Bis(trifluoromethyl)phenylboronic Acid in Materials Science

Disclaimer: Publicly available research and experimental data specifically for this compound in materials science are limited. This guide synthesizes information based on its fundamental chemical properties and draws parallels from the extensively studied isomer, 3,5-Bis(trifluoromethyl)phenylboronic acid, to project its potential roles and applications. The principles, protocols, and applications described are representative of this class of fluorinated boronic acids.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, onto the phenyl ring imparts unique and highly desirable properties to the resulting molecules. These properties include enhanced thermal stability, increased lipophilicity, improved metabolic stability in pharmaceutical contexts, and altered electronic characteristics.[1][2] this compound, with two potent electron-withdrawing -CF₃ groups, is an important building block for the synthesis of advanced materials. The electron-withdrawing nature of these groups enhances the reactivity and stability of the molecule in key synthetic reactions.[3] This guide explores the physicochemical properties, core applications, and experimental methodologies related to this compound and its close structural relatives in the field of materials science.

Physicochemical Properties

The defining features of bis(trifluoromethyl)phenylboronic acids are their high molecular weight and melting points, along with the strong electron-withdrawing character conferred by the two -CF₃ groups. These properties are critical for their application in creating robust, high-performance materials. A comparison of the available data for the 3,4- and the more widely documented 3,5-isomer is presented below.

| Property | This compound | 3,5-Bis(trifluoromethyl)phenylboronic acid |

| CAS Number | Not explicitly found; related isomer is 153254-09-2 (2,4-isomer) | 73852-19-4 |

| Molecular Formula | C₈H₅BF₆O₂[4] | C₈H₅BF₆O₂ |

| Molecular Weight | 257.93 g/mol [4] | 257.93 g/mol |

| Appearance | Data not available | White to off-white powder/crystal[5] |

| Melting Point | Data not available | 217-220 °C |

| Purity | Data not available | ≥95% to 98%[6] |

Core Applications in Materials Science

The unique electronic and structural characteristics of bis(trifluoromethyl)phenylboronic acids make them valuable reagents in several areas of materials science.

Advanced Polymer Synthesis via Suzuki-Miyaura Coupling

The most significant application of this class of compounds is in the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forges carbon-carbon bonds between the boronic acid and an aryl halide or triflate, a fundamental step in building complex organic molecules and polymers. The electron-deficient nature of the bis(trifluoromethyl)phenyl ring can enhance the rate and efficiency of the transmetalation step in the catalytic cycle. This allows for the precise incorporation of the -(C₆H₃)(CF₃)₂- moiety into polymer backbones, creating materials with tailored electronic and physical properties for applications in organic electronics.[1]

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, materials containing trifluoromethyl groups are highly sought after for use in OLEDs. Triarylboron compounds are strong electron acceptors and exhibit remarkable electron mobility, which is attributed to the vacant p-orbital on the boron atom.[7][8] Incorporating the 3,4-bis(trifluoromethyl)phenyl moiety into the molecular structure of host or emitter materials can:

-

Enhance Electron Transport: The strong inductive effect of the -CF₃ groups lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.

-

Improve Thermal and Morphological Stability: The rigidity and stability of the C-F bond contribute to materials with higher glass transition temperatures and longer operational lifetimes.[1]

-

Tune Emission Color: The electronic effects of the substituents can be used to tune the bandgap of the material, thereby controlling the color of the emitted light.[8]

Advanced Liquid Crystals

The synthesis of liquid crystals (LCs) benefits significantly from the inclusion of fluorine atoms. For calamitic (rod-like) liquid crystals used in displays, lateral fluorine substituents are crucial for tuning key properties.[9] The incorporation of a bis(trifluoromethyl)phenyl group can:

-

Induce Negative Dielectric Anisotropy (Δε < 0): The strong dipole moment introduced by the C-F bonds, perpendicular to the long axis of the molecule, is a critical feature for applications like vertically aligned (VA) mode liquid crystal displays (LCDs).[9]

-

Modify Mesomorphic Properties: The steric and polar effects of the bulky -CF₃ groups can influence the stability of different liquid crystal phases (e.g., nematic, smectic) and lower melting points.[9][10]

Chemical and Biological Sensors

Boronic acids are known to reversibly bind with cis-diols, a chemical property that has been widely exploited to create sensors for saccharides, including glucose.[11][12] While this application is more prominent in drug development and diagnostics, the principles extend to materials science. A hydrogel matrix embedded with a this compound derivative could act as a responsive material, changing its volume or optical properties upon binding to a target analyte. The strong Lewis acidity of the boron center, enhanced by the -CF₃ groups, could improve the sensitivity and binding affinity of such sensors.[13]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which is central to utilizing this compound as a building block. This protocol is generalized and should be optimized for specific substrates.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.

Materials:

-

This compound (1.1 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

-

Base: Aqueous Potassium Carbonate (K₂CO₃) solution (2 M)

-

Solvent: 1,4-Dioxane or a Toluene/Dioxane mixture

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction vessel (e.g., pressure tube)

-

Standard glassware for extraction and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A pressure tube is charged with the aryl bromide (e.g., 0.25 mmol), this compound (0.275 mmol, 1.1 equiv.), and Pd(PPh₃)₄ (0.0075 mmol, 3 mol%).[14]

-

Solvent and Base Addition: The reaction vessel is purged with an inert gas. Anhydrous, degassed solvent (e.g., 2.5 mL of 1,4-dioxane) is added, followed by the 2M K₂CO₃ solution (0.5 mL).[14]

-

Reaction Conditions: The pressure tube is sealed, and the mixture is heated to 80-100 °C with vigorous stirring for a period of 3 to 12 hours. Reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with water and extracted three times with an organic solvent like Dichloromethane (CH₂Cl₂) or Ethyl Acetate.[14]

-

Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[14]

-

Isolation: The resulting crude residue is purified by flash column chromatography on silica gel to yield the final biaryl product.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,5-Bis(trifluoromethyl)phenylboronic Acid | 73852-19-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]

- 12. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Discovery and history of 3,4-Bis(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Bis(trifluoromethyl)phenylboronic acid is a fluorinated arylboronic acid that holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the electronic properties of the molecule, making it an interesting component for creating complex molecular architectures. This technical guide provides an in-depth look at the compound, including its synthesis, properties, and potential applications, with a focus on detailed experimental protocols and data presentation.

Introduction and Historical Context

While the 3,5- and 2,4-isomers of bis(trifluoromethyl)phenylboronic acid are well-documented and widely utilized in organic chemistry, the specific discovery and a detailed historical timeline for this compound are not extensively covered in seminal publications. Its emergence is likely tied to the broader development of fluorinated organic compounds and their increasing importance in medicinal chemistry. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. As the demand for diverse fluorinated building blocks grew, the synthesis of various positional isomers of trifluoromethyl-substituted phenylboronic acids, including the 3,4-isomer, became of interest to synthetic chemists.

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This capability allows for its incorporation into a wide array of organic molecules, making it a valuable tool for drug discovery and material science research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that due to its less common nature compared to other isomers, extensive experimental data in the public domain is limited.

| Property | Value |

| Molecular Formula | C₈H₅BF₆O₂ |

| Molecular Weight | 257.93 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 186400-00-8 |

Synthesis of this compound

The synthesis of this compound is not commonly detailed in the literature. However, a plausible and effective synthetic route can be derived from standard methodologies for the preparation of arylboronic acids. The most common approach involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis.

A proposed two-step synthesis is outlined below, starting from the commercially available 1,2-bis(trifluoromethyl)benzene.

Step 1: Bromination of 1,2-Bis(trifluoromethyl)benzene

The first step involves the electrophilic aromatic substitution (bromination) of 1,2-bis(trifluoromethyl)benzene to produce 1-bromo-3,4-bis(trifluoromethyl)benzene. The directing effects of the two trifluoromethyl groups will primarily yield the desired 3,4-disubstituted product.

Experimental Protocol:

-

To a solution of 1,2-bis(trifluoromethyl)benzene (1.0 eq.) in a suitable solvent such as oleum or a mixture of sulfuric and acetic acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield 1-bromo-3,4-bis(trifluoromethyl)benzene.

| Parameter | Value |

| Reactants | 1,2-Bis(trifluoromethyl)benzene, N-Bromosuccinimide |

| Solvent | Oleum or H₂SO₄/CH₃COOH |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Step 2: Borylation of 1-Bromo-3,4-bis(trifluoromethyl)benzene

The second step is a lithium-halogen exchange followed by borylation to form the target boronic acid.

Experimental Protocol:

-

Dissolve 1-bromo-3,4-bis(trifluoromethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

To the resulting aryllithium species, add triisopropyl borate (1.2 eq.) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid and stir for 1 hour to hydrolyze the borate ester.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to afford this compound.

| Parameter | Value |

| Reactants | 1-Bromo-3,4-bis(trifluoromethyl)benzene, n-Butyllithium, Triisopropyl borate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 13 hours |

| Typical Yield | 60-80% |

Visualizing the Synthetic Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and a general experimental workflow for the preparation of this compound.

Caption: Synthetic route to this compound.

Caption: General experimental workflow for the two-step synthesis.

Applications in Research and Development

This compound serves as a valuable reagent in organic synthesis, primarily in the construction of complex molecules through cross-coupling reactions.

-

Drug Discovery: The introduction of the 3,4-bis(trifluoromethyl)phenyl moiety can significantly alter the pharmacological properties of a lead compound. The strong electron-withdrawing nature of the trifluoromethyl groups can influence pKa, lipophilicity, and metabolic stability, potentially leading to improved efficacy and pharmacokinetic profiles.

-

Materials Science: Arylboronic acids are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. The unique electronic and steric properties of the 3,4-bis(trifluoromethyl)phenyl group could be exploited to fine-tune the characteristics of these materials.

-

Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of novel fluorinated compounds. This compound can be used as a precursor to such agrochemicals.

Conclusion

While the historical discovery of this compound is not as well-chronicled as its isomers, its synthetic accessibility through established chemical transformations makes it a valuable, albeit less common, tool for chemists. The detailed synthetic protocols and workflow diagrams provided in this guide offer a practical framework for its preparation and utilization in various research and development endeavors. As the exploration of fluorinated molecules continues to expand, the application of this particular building block may see increased prominence in the scientific literature.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3,4-Bis(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.

This application note provides a detailed protocol for the Suzuki coupling of 3,4-bis(trifluoromethyl)phenylboronic acid with a variety of aryl halides. The 3,4-bis(trifluoromethyl)phenyl moiety is a critical structural motif in medicinal chemistry. The two trifluoromethyl groups significantly influence the electronic properties of the phenyl ring, enhancing lipophilicity, metabolic stability, and binding affinity of drug candidates. This makes this compound a valuable building block for the synthesis of novel therapeutics.

These protocols and data are intended to serve as a comprehensive guide for researchers utilizing this versatile building block in their synthetic endeavors.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl bromides, categorized by the electronic nature of the coupling partner.

Coupling with Electron-Rich Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 92 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 88 |

Coupling with Electron-Deficient Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 18 | 85 |

| 2 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 89 |

Coupling with Electron-Neutral Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O (2:1:1) | 85 | 16 | 95 |

| 2 | 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 105 | 14 | 91 |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with aryl bromides. These should serve as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Sphos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.

-

Add the palladium(II) acetate and SPhos under a counterflow of inert gas.

-

Add toluene and deionized water (10:1 v/v) to the flask. The typical concentration of the aryl bromide is 0.1 M.

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound, the aryl bromide, and potassium carbonate.

-

Add Pd(PPh₃)₄ to the flask.

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add degassed 1,4-dioxane and deionized water (4:1 v/v).

-

Heat the reaction mixture to 90 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo and purify the residue by column chromatography.

Visualizations

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling protocol.

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction with 3,4-Bis(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. 3,4-Bis(trifluoromethyl)phenylboronic acid is a valuable building block, as the two strongly electron-withdrawing trifluoromethyl groups can significantly influence the electronic properties, metabolic stability, and lipophilicity of target molecules.

However, the electron-deficient nature of this compound presents a challenge for the Suzuki-Miyaura coupling, often leading to slower reaction rates, particularly in the transmetalation step of the catalytic cycle. Consequently, the selection of an appropriate palladium catalyst system, including the palladium source and ancillary ligand, is critical for achieving high yields and efficient conversions. This document provides a guide to selecting palladium catalysts and detailed protocols for the successful Suzuki coupling of this compound with various aryl halides.

Catalyst and Ligand Selection for an Electron-Deficient Substrate

The key to a successful Suzuki-Miyaura coupling with electron-deficient boronic acids lies in a highly active catalyst system that can overcome the slower transmetalation rate.[1] Modern palladium precatalysts, especially those based on biarylphosphine ligands, are often preferred due to their air and moisture stability and their ability to generate a highly active Pd(0) species in situ.

Key Considerations:

-

Ligands: Electron-rich and sterically bulky phosphine ligands are generally the most effective. These ligands stabilize the palladium center and promote the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and CyJohnPhos are particularly well-suited for coupling challenging substrates like those with multiple fluorine-containing groups.[1][2]

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources that are used in conjunction with phosphine ligands.[2]

-

Base: The choice of base is also crucial. While common bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation of electron-poor boronic acids.[1][2][3]

-

Solvent: Aprotic polar solvents are typically used, often in combination with water. Common solvent systems include dioxane/water, toluene/water, and tetrahydrofuran (THF)/water mixtures.[1][2][3]

Comparative Data of Palladium Catalyst Systems

The following table summarizes typical palladium catalyst systems and conditions that have proven successful for the Suzuki-Miyaura coupling of fluorinated and other electron-deficient arylboronic acids with various aryl halides. These conditions serve as an excellent starting point for the optimization of reactions with this compound.

| Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Typical Substrates | Reference |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/Toluene/H₂O | 95 | Polyfluorinated Aryl Halides | [2] |

| Pd₂(dba)₃ | SPhos | K₂CO₃ / Cs₂CO₃ | THF/Toluene/H₂O | 95 | Polyfluorinated Aryl Halides | [2] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Fluorinated Aryl Halides | [1] |

| Pd(PPh₃)₄ | N/A | K₃PO₄ | Dioxane/H₂O | 105 | Aryl Halides | [3] |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 110 | Aryl Halides | [4] |

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for specific substrates and scales.

Materials:

-

This compound (1.0 - 1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., XPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Degassed solvent (e.g., Dioxane/Water 4:1 or THF/Toluene/Water 3:3:1)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, base, palladium catalyst, and ligand.

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-